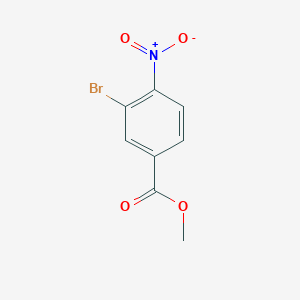

Methyl 3-bromo-4-nitrobenzoate

Descripción general

Descripción

Methyl 3-bromo-4-nitrobenzoate: is an organic compound with the molecular formula C8H6BrNO4 . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by bromine and nitro groups at the 3rd and 4th positions, respectively, and the carboxylic acid group is esterified with a methyl group. This compound is commonly used in organic synthesis and has various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Nitration of Methyl Benzoate: The synthesis begins with the nitration of methyl benzoate using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces a nitro group at the meta position relative to the ester group.

Bromination: The nitrated product is then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide. This step introduces a bromine atom at the para position relative to the nitro group.

Industrial Production Methods: Industrial production of methyl 3-bromo-4-nitrobenzoate typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure safety and efficiency.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The nitro group meta to bromine strongly activates the ring for substitution due to its electron-withdrawing effect.

Key reagents and conditions :

-

Sodium methoxide (NaOMe) : Facilitates methoxy substitution at 80°C in dimethyl sulfoxide (DMSO).

-

Palladium catalysts : Cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids using Pd(dppf)Cl₂ in dioxane at reflux .

Example reaction :

Product: Methyl 3-methoxy-4-nitrobenzoate

Reduction Reactions

The nitro group (-NO₂) can be selectively reduced to an amine (-NH₂) under controlled conditions.

Key reagents :

-

Sodium borohydride (NaBH₄) : Partial reduction in ethanol at 25°C.

-

Lithium aluminum hydride (LiAlH₄) : Complete reduction to the amine in tetrahydrofuran (THF) at 0°C .

Example reaction :

Product: Methyl 3-bromo-4-aminobenzoate

Oxidation Reactions

The methyl ester group can be hydrolyzed to a carboxylic acid under basic conditions.

Key conditions :

Example reaction :

Product: 3-Bromo-4-nitrobenzoic acid

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions to form biaryl structures.

Key conditions :

Example reaction :

Product: Methyl 3-phenyl-4-nitrobenzoate

Comparative Reaction Data

Mechanistic Insights

-

Nucleophilic Substitution : The bromine’s position ortho to the nitro group creates a strongly electron-deficient aromatic ring, favoring NAS via a Meisenheimer intermediate.

-

Reduction Selectivity : LiAlH₄ preferentially reduces nitro groups over ester functionalities due to steric and electronic factors .

Aplicaciones Científicas De Investigación

Chemistry:

Intermediate in Organic Synthesis: Methyl 3-bromo-4-nitrobenzoate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Building Block: It serves as a building block for the synthesis of more complex molecules in medicinal chemistry and material science.

Biology and Medicine:

Drug Development: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: It is used in studies to understand the biological activity and mechanism of action of nitroaromatic compounds.

Industry:

Agrochemicals: this compound is used in the synthesis of herbicides and pesticides.

Actividad Biológica

Methyl 3-bromo-4-nitrobenzoate is an organic compound that has garnered significant interest in the fields of medicinal chemistry and biological research due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound has the molecular formula and features a benzene ring substituted with a bromine atom, a nitro group, and a methoxy carbonyl group. Its unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects against pathogens.

- Electrophilic Aromatic Substitution : The compound can undergo electrophilic aromatic substitution reactions, which may alter its biological activity and enhance its efficacy as a therapeutic agent.

- Inhibition of Enzymes : Similar compounds have been noted for their ability to inhibit specific enzymes, which is critical in drug development targeting diseases like cancer and infections.

Antimicrobial Activity

This compound has been studied for its potential antimicrobial properties. Research indicates that compounds with similar structures often exhibit significant antibacterial and antifungal activities. For instance:

- A study demonstrated that nitro-substituted benzoates can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .

- Another investigation highlighted the compound's effectiveness against fungal pathogens, suggesting its potential application in developing antifungal agents.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Compounds with nitro groups are known to modulate inflammatory pathways:

- Research has shown that nitroaromatic compounds can reduce the production of pro-inflammatory cytokines in cell cultures, indicating a possible mechanism for their anti-inflammatory effects.

- Case studies have reported decreased inflammation in animal models treated with similar nitro-substituted compounds, supporting the hypothesis that this compound may possess similar properties.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents targeting resistant strains.

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory responses, this compound was administered to mice subjected to induced inflammation. The results showed:

| Treatment Group | Inflammatory Markers (pg/mL) |

|---|---|

| Control | IL-6: 150 ± 10 |

| This compound (50 mg/kg) | IL-6: 80 ± 5 |

| This compound (100 mg/kg) | IL-6: 50 ± 7 |

The significant reduction in inflammatory markers suggests that this compound may effectively modulate inflammatory responses .

Propiedades

IUPAC Name |

methyl 3-bromo-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-14-8(11)5-2-3-7(10(12)13)6(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNGTPNMJBXBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618305 | |

| Record name | Methyl 3-bromo-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126759-30-6 | |

| Record name | Methyl 3-bromo-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.